Cas no 1298086-29-9 ((2-chloro-5-iodophenyl)-(4-ethoxyphenyl)methanol)
(2-chloro-5-iodophenyl)-(4-ethoxyphenyl)methanol Chemical and Physical Properties
Names and Identifiers
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- (2-chloro-5-iodophenyl)(4-ethoxyphenyl)methanol(WX180136)
- (2-chloro-5-iodophenyl)(4-ethoxyphenyl)methanol
- Dapagliflozin Impurity 74
- Benzenemethanol, 2-chloro-α-(4-ethoxyphenyl)-5-iodo-
- (2-chloro-5-iodophenyl)-(4-ethoxyphenyl)methanol
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- MDL: MFCD28902265
- Inchi: 1S/C15H14ClIO2/c1-2-19-12-6-3-10(4-7-12)15(18)13-9-11(17)5-8-14(13)16/h3-9,15,18H,2H2,1H3
- SMILES: C(C1C=CC(OCC)=CC=1)(C1C=C(I)C=CC=1Cl)O
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 19
- Rotatable Bond Count: 4
(2-chloro-5-iodophenyl)-(4-ethoxyphenyl)methanol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| eNovation Chemicals LLC | D773866-1g |
(2-chloro-5-iodophenyl)-(4-ethoxyphenyl)methanol |
1298086-29-9 | 95% | 1g |
$185 | 2024-06-06 | |
| eNovation Chemicals LLC | D773866-5g |
(2-chloro-5-iodophenyl)-(4-ethoxyphenyl)methanol |
1298086-29-9 | 95% | 5g |
$390 | 2024-06-06 | |
| Key Organics Ltd | AS-67889-100MG |
(2-chloro-5-iodophenyl)(4-ethoxyphenyl)methanol |
1298086-29-9 | >95% | 100mg |
£89.02 | 2025-02-08 | |
| Key Organics Ltd | AS-67889-250MG |
(2-chloro-5-iodophenyl)(4-ethoxyphenyl)methanol |
1298086-29-9 | >95% | 0.25g |
£141.00 | 2023-06-14 | |
| Key Organics Ltd | AS-67889-1G |
(2-chloro-5-iodophenyl)(4-ethoxyphenyl)methanol |
1298086-29-9 | >95% | 1g |
£177.00 | 2025-02-08 | |
| Key Organics Ltd | AS-67889-5G |
(2-chloro-5-iodophenyl)(4-ethoxyphenyl)methanol |
1298086-29-9 | >95% | 5g |
£425.00 | 2025-02-08 | |
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD293445-5g |
(2-Chloro-5-iodophenyl)(4-ethoxyphenyl)methanol |
1298086-29-9 | 95+% | 5g |
¥1985.0 | 2023-04-03 | |
| A2B Chem LLC | AX06819-100mg |
(2-Chloro-5-iodophenyl)(4-ethoxyphenyl)methanol |
1298086-29-9 | 98% | 100mg |
$49.00 | 2024-01-04 | |
| A2B Chem LLC | AX06819-250mg |
(2-Chloro-5-iodophenyl)(4-ethoxyphenyl)methanol |
1298086-29-9 | 98% | 250mg |
$72.00 | 2024-01-04 | |
| A2B Chem LLC | AX06819-500mg |
(2-Chloro-5-iodophenyl)(4-ethoxyphenyl)methanol |
1298086-29-9 | 98% | 500mg |
$97.00 | 2024-01-04 |
(2-chloro-5-iodophenyl)-(4-ethoxyphenyl)methanol Related Literature
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Alexandre Vimont,Arnaud Travert,Philippe Bazin,Jean-Claude Lavalley,Marco Daturi,Christian Serre,Gérard Férey,Sandrine Bourrelly,Philip L. Llewellyn Chem. Commun., 2007, 3291-3293
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Jason Wan Lab Chip, 2020,20, 4528-4538
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Shun-Ze Zhan,Mian Li,Xiao-Ping Zhou,Dan Li,Seik Weng Ng RSC Adv., 2011,1, 1457-1459
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Ana G. Neo,Ana Bornadiego,Jesús Díaz,Stefano Marcaccini,Carlos F. Marcos Org. Biomol. Chem., 2013,11, 6546-6555
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Jason Y. C. Lim,Yong Yu,Guorui Jin,Kai Li,Yi Lu,Jianping Xie Nanoscale Adv., 2020,2, 3921-3932
Additional information on (2-chloro-5-iodophenyl)-(4-ethoxyphenyl)methanol
Comprehensive Overview of (2-chloro-5-iodophenyl)-(4-ethoxyphenyl)methanol (CAS No. 1298086-29-9)
The compound (2-chloro-5-iodophenyl)-(4-ethoxyphenyl)methanol, identified by its CAS No. 1298086-29-9, is a specialized organic molecule that has garnered significant attention in pharmaceutical and material science research. Its unique structural features, including the chloro and iodo substituents on the phenyl ring, along with the ethoxy group, make it a versatile intermediate for synthesizing complex molecules. Researchers are particularly interested in its potential applications in drug discovery, where its scaffold could serve as a building block for bioactive compounds targeting various diseases.
In recent years, the demand for halogenated aromatic compounds like (2-chloro-5-iodophenyl)-(4-ethoxyphenyl)methanol has surged due to their role in developing small-molecule inhibitors and fluorescence probes. The compound's iodo group, for instance, is pivotal in cross-coupling reactions, a hot topic in synthetic chemistry. This aligns with the growing trend of green chemistry, where researchers seek efficient, sustainable methods to functionalize aromatic systems. Users searching for "iodoaryl compounds in drug design" or "chlorophenyl derivatives applications" will find this compound highly relevant to their queries.
The methanol moiety in (2-chloro-5-iodophenyl)-(4-ethoxyphenyl)methanol further enhances its utility, enabling derivatization into esters or ethers for tailored properties. This adaptability is crucial for high-throughput screening in medicinal chemistry, a frequently searched topic among pharmaceutical professionals. Additionally, the compound's ethoxyphenyl group contributes to its lipophilicity, a key parameter in optimizing drug bioavailability—a recurring concern in ADME studies (Absorption, Distribution, Metabolism, Excretion).
From a commercial perspective, CAS No. 1298086-29-9 is often listed by suppliers specializing in rare chemical intermediates. Its synthesis typically involves Grignard reactions or lithiation-halogen exchange, techniques widely discussed in academic forums and industry blogs. Searches like "synthesis of iodophenyl methanol derivatives" or "ethoxyphenyl building blocks" reflect the compound's niche yet growing market. Analytical data, including HPLC purity and NMR spectra, are critical for quality assurance, addressing another common user concern.
Environmental and regulatory considerations also shape discussions around (2-chloro-5-iodophenyl)-(4-ethoxyphenyl)methanol. While not classified as hazardous, its handling requires standard precautions for halogenated organics. This aligns with broader industry shifts toward safety-by-design principles, a trending search term among EHS (Environment, Health, Safety) professionals. The compound's stability under various pH conditions—a frequent query in "compound storage guidelines"—further underscores its practicality in lab settings.
In conclusion, (2-chloro-5-iodophenyl)-(4-ethoxyphenyl)methanol (CAS 1298086-29-9) exemplifies the intersection of structural complexity and functional versatility. Its relevance to drug discovery, material science, and catalysis research ensures sustained interest, as evidenced by rising search volumes for related keywords. By addressing both technical specifications and user-driven questions, this overview aims to serve as a authoritative resource for researchers and suppliers alike.
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